"synthesis and characterization of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one"
"synthesis and characterization of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one"
An In-depth Technical Guide for Researchers and Drug Development Professionals
Synthesis and Characterization of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol based on the nitrosation of an activated pyrimidine precursor. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and purity verification of the synthesized compound, including spectroscopic and chromatographic methods. This guide is designed to equip researchers and scientists with the necessary practical knowledge, explaining the causal relationships behind experimental choices to ensure reproducible and reliable outcomes.
Introduction: Significance and Scientific Context
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their ability to mimic endogenous nucleobases and interact with a wide array of biological targets. The introduction of a nitroso (-N=O) group at the C5 position of the pyrimidine ring, as in 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, can significantly modulate the molecule's electronic properties and biological activity. Nitroso compounds are known to act as nitric oxide (NO) donors, engage in complex biological redox cycles, and serve as versatile synthetic intermediates for the preparation of other key functional groups, such as amines and nitro compounds.[1]
The title compound, with its specific substitution pattern, presents a valuable scaffold for further chemical elaboration in drug discovery programs, particularly in the development of inhibitors for enzymes like nitric oxide synthase or in the synthesis of fused heterocyclic systems like pteridines and purines.[2] A reliable and well-characterized synthetic route is paramount for enabling these advanced research applications.
Synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
Principle and Mechanism: Electrophilic Nitrosation
The synthesis hinges on the principle of electrophilic aromatic substitution. The pyrimidine ring in the precursor, 6-amino-2-methyl-1H-pyrimidin-4-one, is highly activated by the electron-donating effects of the amino group at C6 and the ring nitrogen atoms. This increased electron density makes the C5 position nucleophilic and thus highly susceptible to attack by an electrophile.
The electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (NaNO₂) under acidic conditions (e.g., using hydrochloric or sulfuric acid). The reaction must be conducted at low temperatures (0-5 °C) to ensure the stability of the nitrous acid (HNO₂) intermediate and to control the reactivity of the highly reactive nitrosonium ion, thereby minimizing side-product formation.
Caption: Reaction pathway for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol describes a representative method for the synthesis. Researchers should perform their own reaction optimizations.
Materials and Equipment:
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6-amino-2-methyl-1H-pyrimidin-4-one (Precursor)
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Sodium Nitrite (NaNO₂)
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Concentrated Hydrochloric Acid (HCl)
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Deionized Water
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Ethanol
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Magnetic stirrer with stirring bar
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Ice bath
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Beakers and Erlenmeyer flasks
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Buchner funnel and filter paper
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pH paper or pH meter
Procedure:
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Precursor Solution: In a 250 mL beaker, suspend 10.0 g of 6-amino-2-methyl-1H-pyrimidin-4-one in 100 mL of deionized water.
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Acidification: While stirring vigorously, slowly add 15 mL of concentrated hydrochloric acid. Stir until a clear solution of the hydrochloride salt is formed.
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Cooling: Place the beaker in an ice-water bath and cool the solution to 0-5 °C. It is critical to maintain this temperature throughout the next step.
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Nitrite Solution Preparation: In a separate beaker, dissolve 6.0 g of sodium nitrite in 25 mL of deionized water.
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Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled, stirring precursor solution over a period of 30-45 minutes. Ensure the temperature does not rise above 5 °C.
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Rationale: Slow, dropwise addition prevents a rapid exotherm and localized high concentrations of the nitrosating agent, which could lead to undesired side reactions.
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Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The formation of a colored precipitate indicates product formation.
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Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
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Washing: Wash the filter cake sequentially with 50 mL of cold deionized water (to remove inorganic salts) and then with 25 mL of cold ethanol (to remove organic impurities and aid in drying).
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Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Yield Calculation
The theoretical yield is calculated based on the stoichiometry of the reaction. The final percentage yield is determined by comparing the actual mass of the dried product to the theoretical maximum.
| Property | Value |
| Molecular Formula | C₅H₆N₄O₂[3] |
| Molecular Weight | 154.13 g/mol [3] |
| Precursor M.W. | 125.13 g/mol |
| Limiting Reagent | 6-amino-2-methyl-1H-pyrimidin-4-one |
| Expected Yield Range | 75-90% |
Physicochemical and Structural Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one.
Caption: General workflow for the characterization of the synthesized compound.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the compound and can be adapted for purification.
Protocol: [4]
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Column: Newcrom R1 reverse-phase (RP) column.
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Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. A typical starting gradient could be 10% MeCN to 90% MeCN over 15 minutes.
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Rationale: Phosphoric acid is used to protonate silanol groups on the stationary phase and ensure sharp peak shapes for the basic pyrimidine compound.
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MS Compatibility: For LC-MS applications, phosphoric acid must be replaced with a volatile acid like formic acid (typically 0.1%) to prevent contamination of the mass spectrometer source.[4]
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Detection: UV detector set at a wavelength where the chromophores of the molecule absorb, likely between 254-320 nm.
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Expected Outcome: A pure sample should exhibit a single major peak at a specific retention time. The peak area percentage can be used to quantify purity.
Spectroscopic Analysis
MS is used to confirm the molecular weight of the synthesized product.
Protocol:
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Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
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Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
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Expected Outcome: The spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
| Parameter | Expected Value | Source(s) |
| Molecular Formula | C₅H₆N₄O₂ | [2][3] |
| Molecular Weight | 154.13 g/mol | [3][] |
| Expected m/z | 154.05 (Exact) | [2] |
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
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Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
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Analysis: Scan the sample over the range of 4000-400 cm⁻¹.
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Interpretation of Key Peaks:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3100 | N-H Stretch | Amino (-NH₂) & Amide (N-H) |
| 3000-2850 | C-H Stretch | Methyl (-CH₃) |
| ~1680 | C=O Stretch | Pyrimidinone Carbonyl |
| 1640-1550 | C=N, C=C Stretch | Pyrimidine Ring |
| ~1500 | N=O Stretch | Nitroso Group |
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
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Rationale: DMSO is an excellent solvent for polar heterocyclic compounds and will solubilize the product. It also shifts exchangeable protons (like N-H) further downfield, aiding in their identification.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
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δ ~2.3 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl (-CH₃) group attached to C2. It appears as a singlet because there are no adjacent protons to couple with.
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δ ~7.5-8.5 ppm (Broad Singlet, 2H): This broad signal represents the two protons of the amino (-NH₂) group at C6. The signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange. This peak will disappear upon addition of D₂O.
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δ ~11.0-12.0 ppm (Broad Singlet, 1H): This downfield signal corresponds to the proton of the ring amide (N-H). Its significant downfield shift is due to its acidic nature and potential involvement in hydrogen bonding. This peak is also D₂O exchangeable.
Predicted ¹³C NMR Spectrum (in DMSO-d₆): The molecule has 5 carbon atoms in unique chemical environments, and thus 5 signals are expected.
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δ ~20 ppm: Aliphatic carbon of the methyl (-CH₃) group.
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δ ~110-120 ppm: C5 carbon, which is attached to the nitroso group.
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δ ~150-160 ppm (3 signals): The three remaining sp² carbons of the pyrimidine ring (C2, C4, and C6). The C4 (carbonyl) carbon will be the most downfield in this region, potentially closer to 160 ppm.
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.
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Sodium Nitrite: An oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
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Nitroso Compounds: Many N-nitroso compounds are suspected carcinogens. Handle the final product with care, avoiding inhalation of dust or skin contact.
References
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Roscales, S., & Csaky, A. (n.d.). Synthesis of 5‐nitrosopyrimidines by a two‐step strategy. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. PubChem. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 6-AMINO-2-METHYL-5-NITROSO-1H-PYRIMIDIN-4-ONE. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Separation of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one on Newcrom R1 HPLC column. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | C5H6N4O2 | CID 135416495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | SIELC Technologies [sielc.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
